N-Benzoyl-3-chloroalanine ethyl ester
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Overview
Description
N-Benzoyl-3-chloroalanine ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group attached to the nitrogen atom of 3-chloroalanine, which is further esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzoylation of 3-chloroalanine: The synthesis begins with the benzoylation of 3-chloroalanine. This reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine to form N-benzoyl-3-chloroalanine.
Esterification: The N-benzoyl-3-chloroalanine is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield N-Benzoyl-3-chloroalanine ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: N-Benzoyl-3-chloroalanine ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield N-benzoyl-3-chloroalanine and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: N-benzoyl-3-chloroalanine and ethanol.
Reduction: N-benzoyl-3-chloroalanine amine.
Substitution: N-benzoyl-3-substituted alanine ethyl ester.
Scientific Research Applications
Chemistry: N-Benzoyl-3-chloroalanine ethyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can act as a substrate for enzymes that catalyze ester hydrolysis.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzoyl-3-chloroalanine ethyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing N-benzoyl-3-chloroalanine and ethanol. The released N-benzoyl-3-chloroalanine can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-Benzoyl-3-chloroalanine: The parent compound without the ethyl ester group.
N-Benzoyl-3-bromoalanine ethyl ester: A similar compound with a bromine atom instead of chlorine.
N-Benzoyl-3-chloroalanine methyl ester: A similar compound with a methyl ester group instead of ethyl.
Uniqueness: N-Benzoyl-3-chloroalanine ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
38523-97-6 |
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Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 2-benzamido-3-chloropropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,15) |
InChI Key |
UOGBATROIKVZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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